molecular formula C13H17N3OS B5741182 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-thiophenecarbohydrazide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-thiophenecarbohydrazide

Cat. No. B5741182
M. Wt: 263.36 g/mol
InChI Key: LNTLPNPNMSADQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTT and has been synthesized using different methods.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in various scientific fields. One of the significant applications of DMTT is in the field of organic electronics. DMTT has been used as a hole transport material in organic solar cells, which has shown promising results in improving the efficiency of the solar cells. DMTT has also been used as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices.

Mechanism of Action

The mechanism of action of DMTT is not fully understood. However, studies have shown that DMTT has a high electron affinity, which makes it an excellent candidate for use in organic electronics. DMTT has also been shown to have excellent charge transport properties, which makes it an ideal material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMTT. However, studies have shown that DMTT is non-toxic and has low cytotoxicity, which makes it safe for use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DMTT is its high purity and yield, which makes it an ideal material for use in lab experiments. DMTT is also non-toxic and has low cytotoxicity, which makes it safe for use in biological experiments. However, one of the limitations of DMTT is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on DMTT. One of the significant future directions is the use of DMTT in the development of high-performance organic electronics. DMTT can also be used as a building block in the synthesis of new organic semiconductors with improved properties. Further research is also needed to understand the mechanism of action of DMTT and its potential applications in other scientific fields.
Conclusion:
In conclusion, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMTT has been synthesized using different methods and has been extensively studied for its potential applications in organic electronics. DMTT has excellent charge transport properties, which makes it an ideal material for use in electronic devices. Further research is needed to understand the mechanism of action of DMTT and its potential applications in other scientific fields.

Synthesis Methods

DMTT can be synthesized using different methods. One of the common methods is the reaction of 2,5-dimethyl-1H-pyrrole with 3-thiophenecarbohydrazide in the presence of a catalyst. This method yields DMTT in high purity and yield. Other methods include the reaction of 2,5-dimethyl-1H-pyrrole with 4,5-dimethyl-3-thiophenecarboxylic acid and subsequent reaction with hydrazine hydrate.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-7-5-6-8(2)16(7)13-11(12(17)15-14)9(3)10(4)18-13/h5-6H,14H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLPNPNMSADQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328069
Record name 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide

CAS RN

330452-06-7
Record name 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.